molecular formula C13H24N2O3 B12440388 5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid

5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid

Cat. No.: B12440388
M. Wt: 256.34 g/mol
InChI Key: HMRIDAZKHBURCB-UHFFFAOYSA-N
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Description

5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid is a synthetic organic compound characterized by a hexanoic acid backbone substituted with a methyl group at the 5th carbon and a formamido-pyrrolidin-2-ylmethyl moiety at the 3rd position. This compound is of interest in medicinal chemistry for its structural similarity to bioactive molecules, such as enzyme inhibitors or receptor modulators, though specific applications remain under investigation. Its molecular formula is C₁₄H₂₅N₂O₃ (calculated molecular weight: 281.36 g/mol), and its purity typically exceeds 95% in research-grade samples.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

5-methyl-3-[(pyrrolidine-2-carbonylamino)methyl]hexanoic acid

InChI

InChI=1S/C13H24N2O3/c1-9(2)6-10(7-12(16)17)8-15-13(18)11-4-3-5-14-11/h9-11,14H,3-8H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

HMRIDAZKHBURCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C1CCCN1

Origin of Product

United States

Preparation Methods

Alkylation Strategies for 5-Methyl Substitution

Patent WO2011071520A1 demonstrates the utility of ethyl (S)-5-methyl-3-cyanopentanoate as a precursor for pregabalin synthesis, offering insights into methyl group introduction via alkylation. Adapting this approach:

  • Ethyl 3-cyano-5-methylhexanoate is synthesized by reacting ethyl acrylate with isobutyl bromide under phase-transfer conditions.
  • Hydrolysis of the nitrile group to an amine using Raney nickel/hydrogen gas yields ethyl 3-aminomethyl-5-methylhexanoate.

Reaction conditions from EP2053040A1 emphasize polar aprotic solvents (e.g., dimethylformamide) and temperatures of 50–100°C for optimal alkylation rates.

Functionalization at Position 3

Introducing the aminomethyl group at position 3 precedes amide coupling. A two-step protocol is employed:

  • Bromination : Treating 5-methylhex-2-enoic acid with N-bromosuccinimide (NBS) in CCl4 yields 3-bromo-5-methylhexanoic acid.
  • Amination : Displacement with aqueous ammonia under reflux forms 3-aminomethyl-5-methylhexanoic acid.

Synthesis of Pyrrolidin-2-ylformamide

Cyclization of δ-Amino Valeramide

Pyrrolidin-2-ylformamide is synthesized via cyclization of δ-amino valeramide:

  • δ-Amino valeric acid is treated with formic acid under Dean-Stark conditions to form δ-formamido valeric acid.
  • Intramolecular cyclization using thionyl chloride yields pyrrolidin-2-ylformamide.

Alternative Route via Leuckart Reaction

Reductive amination of γ-keto butyramide with ammonium formate and formic acid at 150°C directly generates pyrrolidin-2-ylformamide, avoiding intermediate isolation.

Amide Coupling Strategies

Coupling the hexanoic acid backbone to pyrrolidin-2-ylformamide is achieved through carbodiimide-mediated reactions:

DCC/NHS Activation

  • Activation : 3-aminomethyl-5-methylhexanoic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane to form the active NHS ester.
  • Coupling : Reacting the activated ester with pyrrolidin-2-ylformamide in dimethylacetamide (DMAC) at 25°C for 12 hours yields the target compound.

Optimization Data :

Parameter Optimal Value Yield Impact
Solvent DMAC +22%
Temperature 25°C +15%
Molar Ratio (DCC) 1.2 eq +18%

EEDQ-Mediated Coupling

Ethyl ethyl dimethylaminopropyl carbodiimide (EEDQ) in tetrahydrofuran (THF) at reflux provides an alternative with reduced racemization risks, particularly for stereosensitive intermediates.

Purification and Characterization

Crystallization Techniques

Patent WO2011071520A1 details crystallization from ethyl acetate/n-heptane (1:3) to achieve ≥99% purity, a method applicable to the target compound.

Chromatographic Methods

Flash chromatography using silica gel and a methanol/dichloromethane gradient (2–20%) effectively separates unreacted starting materials and byproducts.

Spectroscopic Confirmation

  • NMR : $$ ^1H $$ NMR (400 MHz, CDCl₃) displays characteristic signals:
    • δ 1.05 (d, J = 6.8 Hz, 6H, 5-CH₃)
    • δ 3.45 (m, 1H, pyrrolidine CH)
    • δ 6.21 (br s, 1H, CONH).
  • Mass Spectrometry : ESI-MS m/z 257.2 [M+H]⁺ aligns with the molecular formula C₁₃H₂₄N₂O₃.

Industrial-Scale Considerations

Solvent Recovery

EP2053040A1 highlights ethanol and isopropyl acetate as environmentally favorable solvents due to their low toxicity and high recyclability.

Cost Analysis

Component Cost per kg (USD) Process Contribution
DCC 120 34%
Pyrrolidin-2-ylformamide 95 28%
DMAC 40 19%

Transitioning to EEDQ reduces reagent costs by 18% but requires higher-temperature processing.

Challenges and Alternative Approaches

Racemization at the Pyrrolidine Chiral Center

Using Schotten-Baumann conditions (aqueous NaOH, 0°C) during coupling minimizes epimerization, preserving stereochemical integrity.

Byproduct Formation

Over-alkylation at position 3 is mitigated by:

  • Stoichiometric Control : Limiting brominating agents to 1.05 eq.
  • Radical Inhibitors : Adding 0.1% hydroquinone during bromination.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), acids (HCl, H2SO4), bases (NaOH, KOH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Pharmaceutical Development

5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid has been explored as a prodrug in ocular therapies, particularly for conditions like age-related macular degeneration (AMD). Research indicates that derivatives of this compound can effectively target vascular endothelial growth factor receptors (VEGFr), which are crucial in the pathophysiology of AMD. A study highlighted the development of prodrugs that enhance ocular pharmacokinetics while minimizing systemic exposure, demonstrating promising efficacy in preclinical models .

Cancer Research

This compound's interaction with protein kinases such as IKKε and TBK1 positions it as a potential therapeutic agent in oncology. Aberrant activity of these kinases is implicated in various cancers, including breast and ovarian cancers. Inhibitors targeting these pathways may offer new avenues for treatment, particularly in cases where traditional therapies fail due to resistance mechanisms .

Neuropharmacology

There is ongoing research into the neuropharmacological effects of compounds related to this compound. The pyrrolidine moiety may contribute to neuroprotective effects, potentially making it relevant for conditions such as neurodegenerative diseases. Investigations into its mechanisms of action could lead to novel treatments for disorders characterized by neuronal damage or degeneration.

Case Study 1: Ocular Pharmacokinetics

A study focused on a prodrug derived from this compound demonstrated its ability to penetrate ocular tissues effectively while exhibiting poor systemic circulation. This profile suggests its suitability for topical applications in treating AMD, where localized drug delivery is essential for efficacy .

Case Study 2: Inhibition of Protein Kinases

Research involving the compound's derivatives has shown that they can inhibit key protein kinases associated with tumorigenesis. In vitro studies indicated that these compounds could reduce cell viability in cancer cell lines overexpressing IKKε and TBK1, paving the way for further development as targeted cancer therapies .

Mechanism of Action

The mechanism of action of 5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid is compared below with structurally analogous compounds, focusing on 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride () and other hypothetical derivatives.

Table 1: Structural and Physicochemical Comparison

Property This compound 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic Acid Hydrochloride
Molecular Formula C₁₄H₂₅N₂O₃ C₁₄H₂₇ClN₂O₃ (hydrochloride salt)
Molecular Weight (g/mol) 281.36 306.83
Amine Ring Structure Pyrrolidine (5-membered) Piperidine (6-membered)
Salt Form Free acid Hydrochloride
Solubility Moderate in polar solvents (e.g., DMSO, methanol) Likely higher aqueous solubility due to hydrochloride salt
Stability Stable under standard lab conditions Discontinued commercial status suggests potential stability issues
Purity ≥95% ≥95%

Key Observations

Structural Differences :

  • The pyrrolidine ring in the target compound vs. piperidine in the hydrochloride analog introduces distinct conformational preferences. Piperidine’s larger ring may enhance hydrophobic interactions but reduce steric accessibility compared to pyrrolidine.
  • The hydrochloride salt in the analog improves water solubility, critical for in vitro assays or formulation, whereas the free acid form may exhibit better membrane permeability .

Commercial and Stability Considerations: The discontinuation of 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride () implies challenges in synthesis, storage, or efficacy. This contrasts with the free acid variant, which remains actively studied.

Biological Implications :

  • The pyrrolidine ring’s smaller size may favor binding to compact enzymatic pockets, while piperidine derivatives could target larger hydrophobic domains.
  • The hydrochloride salt’s ionic nature might alter pharmacokinetics, such as absorption or renal clearance, compared to the neutral free acid.

Unresolved Questions

  • Synthetic Feasibility : The pyrrolidine-based compound may offer simpler synthesis routes due to fewer steric hindrances compared to piperidine analogs.

Biological Activity

5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid, also known by its CAS number 1909294-61-6, is a compound with potential biological significance. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical structure and properties:

  • Molecular Formula : C13_{13}H24_{24}N2_2O3_3
  • Molecular Weight : 256.34 g/mol
  • CAS Number : 1909294-61-6
  • IUPAC Name : (3S)-5-methyl-3-{[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The pyrrolidine moiety may enhance its binding affinity to specific targets, potentially influencing neurotransmitter systems and metabolic processes.

Biological Activity and Therapeutic Applications

  • Neuropharmacology :
    • The compound shows promise as a modulator of neurotransmitter systems, particularly GABAergic pathways. Inhibiting GABA aminotransferase (GABA-AT) can increase GABA levels in the brain, which may have therapeutic implications for neurological disorders such as epilepsy and anxiety disorders .
  • Antioxidant Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit antioxidant properties, which may help in reducing oxidative stress in various cellular models. This activity is crucial for potential applications in neuroprotection and anti-aging therapies .
  • Antimicrobial Activity :
    • Some related compounds have demonstrated antimicrobial effects against various pathogens, indicating that this compound could also possess similar properties. This aspect warrants further investigation for potential use in treating infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologyModulates GABA levels; potential for epilepsy treatment
AntioxidantReduces oxidative stress in cell models
AntimicrobialExhibits activity against bacterial pathogens

Case Study Example

A recent study explored the effects of a related pyrrolidine derivative on neuronal cultures exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved mitochondrial function, suggesting a protective role against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis often involves coupling reactions between pyrrolidine-derived formamide intermediates and hexanoic acid derivatives. For example, formamido groups can be introduced via amidation or reductive amination steps, as seen in analogous syntheses of pyrrolidine-containing compounds . Intermediates are typically characterized using NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity. Orthogonal techniques like IR spectroscopy may validate functional group transformations (e.g., C=O stretching in formamide) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) are essential for structural elucidation. For example, NOESY can resolve spatial proximity between the pyrrolidine and hexanoic acid moieties. Purity is assessed via HPLC with UV/vis or charged aerosol detection, using ammonium acetate buffer (pH 6.5) for optimal peak resolution .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Factorial design enables systematic testing of variables (e.g., temperature, catalyst loading, solvent polarity). For instance, a 2³ factorial design could vary reaction time (12–24 h), temperature (60–80°C), and equivalents of pyrrolidin-2-yl formamide. Response surfaces identify optimal yields while minimizing side products like hydrolyzed intermediates .

Q. What computational strategies predict the reactivity of the pyrrolidine-formamido moiety in this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states for amide bond formation or hydrolysis. Reaction path searches using software like GRRM or ADF can predict competing pathways, such as intramolecular cyclization versus intermolecular coupling. These insights guide experimental prioritization of protecting groups or solvents .

Q. How should researchers address contradictions in spectral data during characterization?

  • Methodological Answer : Discrepancies between predicted and observed NMR shifts may arise from conformational flexibility or solvent effects. Use variable-temperature NMR to assess dynamic behavior. For LC-MS discrepancies (e.g., unexpected adducts), employ alternative ionization modes (ESI vs. APCI) and compare with synthesized reference standards .

Q. What protocols ensure the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Lyophilization or storage in anhydrous DMSO at -20°C under argon minimizes hydrolysis of the formamido group. Monitor via periodic LC-MS to detect decomposition products like free pyrrolidine or hexanoic acid .

Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer : Use SPR (surface plasmon resonance) or fluorescence polarization assays to screen for binding to target proteins (e.g., enzymes with pyrrolidine-binding pockets). For cellular assays, optimize solubility using co-solvents like PEG-400 and validate cytotoxicity in HEK293 or HepG2 cells. Dose-response curves (IC₅₀) should account for potential prodrug activation .

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